molecular formula C10H9ClN4 B1464712 6-(3-Chlorophenyl)pyrimidine-2,4-diamine CAS No. 1251025-80-5

6-(3-Chlorophenyl)pyrimidine-2,4-diamine

Cat. No.: B1464712
CAS No.: 1251025-80-5
M. Wt: 220.66 g/mol
InChI Key: QIHOEPQKNFPIGB-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular composition of this compound is precisely defined by its molecular formula C10H9ClN4, indicating a compound containing ten carbon atoms, nine hydrogen atoms, one chlorine atom, and four nitrogen atoms. The molecular weight has been computationally determined to be 220.66 grams per mole, calculated using standard atomic masses and verified through mass spectrometric analysis. This molecular weight places the compound within the range typical for small organic heterocyclic molecules suitable for pharmaceutical applications.

The elemental composition reveals a high nitrogen content of approximately 25.4 percent by mass, primarily contributed by the pyrimidine ring system and the two amino substituents. The chlorine atom contributes significantly to the molecular weight, representing approximately 16.1 percent of the total mass, while the aromatic carbon framework accounts for the majority of the remaining molecular weight. The hydrogen-to-carbon ratio of 0.9:1 indicates a high degree of unsaturation consistent with the presence of two aromatic ring systems.

Property Value Method
Molecular Formula C10H9ClN4 Elemental Analysis
Molecular Weight 220.66 g/mol Mass Spectrometry
Nitrogen Content 25.4% Calculated
Chlorine Content 16.1% Calculated
Degree of Unsaturation 8 Calculated

The International Union of Pure and Applied Chemistry nomenclature designation for this compound is this compound, which clearly identifies the substitution pattern and functional groups present in the molecule. The Chemical Abstracts Service registry number 1251025-80-5 provides a unique identifier for this specific chemical entity in databases and literature.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed information about the electronic environment and structural connectivity within the molecule. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into both proton and carbon-13 environments within the molecular framework. The pyrimidine ring system exhibits characteristic chemical shift patterns that reflect the electron-withdrawing nature of the nitrogen atoms and the influence of the chlorophenyl substituent.

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the aromatic protons of both the pyrimidine and chlorophenyl rings. The pyrimidine ring proton typically appears as a singlet in the downfield region, reflecting its position between two nitrogen atoms. The chlorophenyl aromatic protons exhibit a complex multiplet pattern characteristic of meta-disubstituted benzene rings, with coupling constants providing information about the relative positions of the chlorine atom and the pyrimidine attachment point.

The amino groups present unique challenges in nuclear magnetic resonance analysis due to their potential for hydrogen bonding and exchange processes. These protons typically appear as broad signals that may be temperature and solvent dependent. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the pyrimidine carbon atoms showing characteristic chemical shifts that reflect the electronic influence of the nitrogen atoms and substituents.

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The amino groups typically exhibit distinct stretching vibrations in the region between 3300 and 3500 wavenumbers, appearing as medium to strong absorption bands. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the carbon-nitrogen stretching vibrations of the pyrimidine ring system contribute to the fingerprint region below 1400 wavenumbers.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak at mass-to-charge ratio 220.66 confirms the molecular weight determination, while characteristic fragmentation patterns involving loss of the chlorophenyl group or amino substituents provide additional structural confirmation.

X-ray Crystallography and Conformational Analysis

X-ray crystallographic analysis of this compound would provide the most precise structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound was not directly available in the current literature search, related pyrimidine derivatives have been extensively studied through single crystal X-ray diffraction methods. These studies reveal that pyrimidine-2,4-diamine derivatives typically adopt planar or near-planar conformations for the pyrimidine ring system, with substituent orientations determined by steric and electronic factors.

The conformational flexibility of this compound primarily involves the rotation around the bond connecting the pyrimidine ring to the chlorophenyl group. This rotational degree of freedom allows for multiple conformational isomers, with the preferred conformation determined by the balance between steric repulsion, electronic effects, and potential intermolecular interactions. The chlorine atom's position on the phenyl ring influences the preferred dihedral angle between the aromatic systems.

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal packing arrangements for compounds containing amino-substituted pyrimidine rings. The amino groups can participate in both hydrogen bond donation and acceptance, leading to complex three-dimensional network structures in the crystalline state. The chlorine atom may also participate in halogen bonding interactions, further influencing the solid-state structure.

Structural Parameter Typical Range Source
Pyrimidine Ring Planarity ±0.02 Å Related Compounds
C-N Bond Length (Pyrimidine) 1.32-1.38 Å Literature Values
C-C Bond Length (Aromatic) 1.38-1.42 Å Literature Values
Dihedral Angle (Rings) 0-90° Conformational Analysis

The analysis of related pyrimidine derivatives suggests that this compound likely adopts a conformation where the chlorophenyl ring is twisted relative to the pyrimidine plane to minimize steric interactions while maintaining some degree of electronic conjugation between the aromatic systems.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry approaches provide valuable insights into the electronic structure and properties of this compound that complement experimental characterization methods. Density functional theory calculations can predict optimized molecular geometries, electronic properties, and thermodynamic parameters with high accuracy for molecules of this size and complexity. These calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets to balance computational efficiency with chemical accuracy.

Molecular orbital analysis reveals the electronic distribution within the molecule, identifying the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern chemical reactivity and electronic properties. The presence of nitrogen atoms in the pyrimidine ring and the amino substituents creates regions of high electron density that influence both nucleophilic and electrophilic reaction pathways. The chlorine atom introduces additional complexity through its electron-withdrawing inductive effect and potential for orbital interactions.

The calculated molecular electrostatic potential surface provides visualization of charge distribution throughout the molecule, highlighting regions of electrophilic and nucleophilic character. This information proves particularly valuable for understanding intermolecular interactions and predicting binding affinities in various chemical environments. The amino groups typically exhibit negative electrostatic potential regions, while the aromatic carbon atoms adjacent to nitrogen atoms show positive potential regions.

Vibrational frequency calculations support infrared spectroscopy assignments by predicting the normal modes of vibration and their corresponding frequencies. These calculations help distinguish between different types of molecular vibrations and provide confidence in spectroscopic band assignments. The calculated frequencies typically require scaling factors to account for systematic errors in the theoretical methods, but provide excellent correlation with experimental observations.

Thermodynamic property calculations, including heat capacity, entropy, and Gibbs free energy, provide fundamental data for understanding the compound's stability and behavior under various conditions. These properties are essential for predicting phase behavior, reaction thermodynamics, and environmental fate of the compound.

Properties

IUPAC Name

6-(3-chlorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHOEPQKNFPIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring with a 3-chlorophenyl substituent at the 6th position and amino groups at the 2nd and 4th positions, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its applications in cancer treatment, antibacterial properties, and potential mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization and substitution reactions. The unique structure enhances its interaction with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer types, including:

  • Triple-Negative Breast Cancer
  • Colon Adenocarcinoma
  • Glioblastoma Multiforme

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, it was reported that the compound led to cell cycle arrest at the G0/G1 phase and induced apoptosis at higher concentrations (30-50 μM) by upregulating p21 and p27 proteins .

Antibacterial Activity

The compound also demonstrates antibacterial properties. It has been tested against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria. In one study, certain derivatives of this compound exhibited selective inhibition against Staphylococcus aureus and Staphylococcus saprophyticus .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival pathways.
  • Targeting Kinases : It has shown potential as a tyrosine kinase inhibitor, affecting various signaling pathways critical for tumor growth .
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
5-(4-Chlorophenyl)-2,4-diaminopyrimidineLacks methyl group at the 6th positionAnticancer
6-Methyl-2,4-diaminopyrimidineLacks chlorophenyl groupLimited activity
5-Phenyl-6-methylpyrimidine-2,4-diamineLacks chlorine atom on the phenyl ringReduced efficacy

The presence of both chlorophenyl and amino groups in this compound significantly enhances its reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A detailed investigation into its effects on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells revealed that it effectively inhibited cell viability with an EC50 in the range of 20–50 μM .
  • Antibacterial Screening : In a study assessing its antibacterial properties, derivatives showed selective activity against specific strains of bacteria, indicating potential for development as an antibiotic agent .

Scientific Research Applications

Pharmacological Significance

The compound is part of a larger class of pyrimidine derivatives that exhibit a variety of pharmacological properties. These include:

  • Antimicrobial Activity : Pyrimidine derivatives, including 6-(3-chlorophenyl)pyrimidine-2,4-diamine, have been shown to possess significant antibacterial and antifungal activities. Research indicates that compounds with electron-withdrawing groups such as chloro enhance antimicrobial efficacy against various pathogens, including E. coli and Candida species .
  • Antiviral Properties : The compound has demonstrated activity against several viral strains. For instance, pyrimidines are known to inhibit viral replication mechanisms, making them potential candidates for antiviral drug development .
  • Anticancer Activity : Studies have indicated that pyrimidine derivatives can act as effective anticancer agents. They may function by inhibiting key enzymes involved in DNA synthesis and repair, thus hindering cancer cell proliferation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving chlorination and substitution methods. The compound serves as a precursor for synthesizing more complex derivatives that may enhance biological activity or selectivity.

Synthesis Method Yield Notes
Chlorination85%Effective method for introducing chloro groups .
Suzuki Coupling70-92%Used for aryl substitution at the 5-position .

Case Studies

Several studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of synthesized pyrimidines showed potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds exhibiting up to 12,000 times the potency of standard antibiotics like trimethoprim .
  • Anticancer Research : In vitro studies indicated that specific derivatives of pyrimidines could induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting programmed cell death mechanisms .

Preparation Methods

Phosphorus Oxychloride (POCl3) Chlorination Method

A robust and industrially viable method involves chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl3). This method is well-documented and optimized for yield, safety, and cost-effectiveness.

Key Process Parameters:

Step Description Conditions Notes
S1 Reaction of 2,4-diamino-6-hydroxypyrimidine with POCl3 90-110 °C, 4-8 hours (optimal 105 °C, 6 hours) Molar ratio DAHP:POCl3 ~3.5:1
S2 Quenching with alcohol (ethanol preferred), addition of dispersant, heating 0-40 °C for quenching; 30-85 °C for continuous reaction Alcohol quenching safer than water; dispersants improve filtration
S3 Neutralization with ammonia water, extraction with ethyl acetate pH 6-7, -20 to 30 °C filtration Produces 2,4-diamino-6-chloropyrimidine

This method allows recycling of excess POCl3 and phosphate by-products, enhancing sustainability and reducing costs. The use of ethanol as a quenching agent improves process safety and product purity.

Introduction of the 3-Chlorophenyl Group

The 6-position substitution with a 3-chlorophenyl moiety can be achieved by nucleophilic aromatic substitution on 2,4-dichloropyrimidine derivatives or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).

Reported Synthetic Route:

  • Starting from 2,4-dichloropyrimidine, the chlorine at position 6 is displaced by 3-chlorophenyl nucleophile or aniline derivative.
  • The amino groups at positions 2 and 4 are introduced or retained through selective substitution.
  • Hydrolysis or further functional group manipulation yields the final 6-(3-chlorophenyl)pyrimidine-2,4-diamine.

This approach is supported by structure-activity relationship (SAR) studies in kinase inhibitor development, where 3-chlorophenyl substitution enhances binding affinity and selectivity.

Detailed Research Findings and Reaction Optimization

Yield and Purity Considerations

  • The POCl3 chlorination method yields 2,4-diamino-6-chloropyrimidine with high purity and improved yield compared to older methods.
  • Alcohol quenching reduces side reactions and facilitates easier product isolation.
  • The use of dispersants such as methanol, ethanol, or benzyl alcohol improves filtration and recovery of phosphate by-products.

Summary Table of Preparation Steps for this compound

Step Intermediate/Reaction Reagents & Conditions Outcome Notes
1 2,4-diamino-6-hydroxypyrimidine chlorination POCl3, 105 °C, 6 h 2,4-diamino-6-chloropyrimidine High yield, POCl3 recycled
2 Quenching and filtration Ethanol, dispersant, 0-40 °C 2,4-diamino-6-chloropyrimidine hydrochloride Safer quenching, better filtration
3 Neutralization and extraction Ammonia water, ethyl acetate, pH 6-7 Pure 2,4-diamino-6-chloropyrimidine Ready for substitution
4 Substitution with 3-chlorophenyl group Nucleophilic aromatic substitution or Pd-catalyzed coupling This compound Optimized for selectivity and yield

Q & A

Q. What are the optimal synthetic routes for 6-(3-Chlorophenyl)pyrimidine-2,4-diamine?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Route 1: Condensation of 3-chlorobenzyl halides with pyrimidine-2,4-diamine under basic conditions (e.g., NaOMe in methanol) .
  • Route 2: Substitution of halogen atoms on pre-functionalized pyrimidine cores using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 3-chlorophenylboronic acid) .
Reaction Type Conditions Yield Key Reference
Nucleophilic substitutionNaOMe/MeOH, 80°C65–75%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C50–60%

Q. How can purity and structural integrity be validated after synthesis?

Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 3-chlorophenyl; pyrimidine NH₂ signals at δ 5.5–6.0 ppm) .
    • Mass Spectrometry: Match molecular ion peaks (e.g., [M+H]⁺ = 265.06 for C₁₀H₈ClN₄) .

Q. What solvent systems are suitable for recrystallization?

Answer:

  • Polar aprotic solvents (e.g., DMF/H₂O mixtures) yield needle-like crystals.
  • Ethanol/water (7:3 v/v) is effective for removing unreacted starting materials .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

  • 3-Chlorophenyl group: Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Pyrimidine NH₂ groups: Critical for hydrogen bonding with enzyme active sites (e.g., dihydrofolate reductase) .
Substituent Biological Activity (IC₅₀) Target Reference
3-Cl-phenyl12 nM (EGFR kinase)Anticancer
2,4-diCl-benzyl8 nM (CDK2)Antiproliferative

Q. How to resolve contradictions in reported enzyme inhibition data?

Answer: Conflicting IC₅₀ values may arise from:

  • Assay conditions: Optimize pH (7.4), temperature (37°C), and ATP concentration (1 mM) .
  • Enzyme source: Use recombinant human enzymes (vs. animal-derived) to avoid species-specific variations .

Q. What experimental strategies validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA): Confirm target binding by monitoring protein stability shifts post-treatment .
  • Knockdown studies: siRNA-mediated silencing of the target enzyme (e.g., EGFR) to assess dependency on compound activity .

Q. How to design a robust impurity profiling protocol?

Answer:

  • HPLC-MS/MS: Detect trace impurities (e.g., dechlorinated byproducts or oxidation products) with LOQ ≤ 0.1% .
  • Reference standards: Use certified impurities (e.g., 6-chloropyrimidine-2,4-diamine 3-oxide) for quantification .

Q. What computational tools predict binding modes with molecular targets?

Answer:

  • Molecular docking (AutoDock Vina): Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Met793 in EGFR) .
  • MD simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .

Methodological Challenges

Q. How to optimize reaction yields in scale-up syntheses?

Answer:

  • Flow chemistry: Continuous reactors reduce side reactions (e.g., hydrolysis of chlorophenyl groups) .
  • Microwave-assisted synthesis: Shorten reaction times (30 min vs. 12 h) for Pd-catalyzed couplings .

Q. What strategies mitigate solubility issues in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug design: Introduce phosphate esters for enhanced aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Reactant of Route 2
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6-(3-Chlorophenyl)pyrimidine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.